A Technical Guide to the Molecular Structure and Properties of (Anthracen-9-ylmethyl)(butan-2-yl)amine
A Technical Guide to the Molecular Structure and Properties of (Anthracen-9-ylmethyl)(butan-2-yl)amine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of (anthracen-9-ylmethyl)(butan-2-yl)amine. This compound integrates a planar, fluorescent anthracene core with a chiral secondary amine moiety, making it a molecule of significant interest for researchers in materials science, medicinal chemistry, and drug development. We will dissect its structural components, outline validated synthetic pathways, predict its spectroscopic signatures, and discuss potential applications derived from its unique architecture. This document is intended to serve as a foundational resource for scientists exploring the utility of functionalized polycyclic aromatic hydrocarbons.
Introduction to Anthracene-Based Amines
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene rings, is a foundational scaffold in modern chemistry.[1] Its rigid, planar structure and characteristic fluorescence have made its derivatives indispensable in the development of organic electronics, such as organic light-emitting diodes (OLEDs), and as sensitive chemical sensors.[1][2] The functionalization of the anthracene core, particularly through the introduction of amine groups, dramatically expands its utility. Amines can modulate the electronic properties of the anthracene system, introduce sites for further chemical modification, and impart specific biological activities.
N-(anthracen-9-ylmethyl) amine derivatives, in particular, have been investigated as molecular recognition elements for biological targets like the polyamine transporter system, which is often upregulated in cancer cells.[3] This suggests a potential role for such compounds in targeted drug delivery. The specific molecule of focus, (anthracen-9-ylmethyl)(butan-2-yl)amine, combines the well-established anthracene platform with a butan-2-yl (sec-butyl) group, which introduces a chiral center, a feature of critical importance in drug design and stereoselective chemistry. This guide offers an in-depth examination of this molecule's core characteristics.
Core Molecular Structure and Nomenclature
The structure of (anthracen-9-ylmethyl)(butan-2-yl)amine is best understood by examining its constituent parts. It is a secondary amine where the nitrogen atom is bonded to two distinct organic groups: an anthracen-9-ylmethyl group and a butan-2-yl group.
IUPAC Name and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | amine | [4] |
| CAS Number | 444576-97-0 | [4] |
| Molecular Formula | C₁₉H₂₁N | [4] |
| Molecular Weight | 263.38 g/mol | [4] |
Structural Dissection
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The Anthracene Core : This tricyclic aromatic system is the largest component of the molecule. It is a planar structure that allows for significant π-π stacking interactions in the solid state.[1][5] Its inherent fluorescence is a key property that can be exploited in sensor and imaging applications. The substitution is at the C9 position, the central ring of the anthracene moiety.
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The Methylene Bridge : A single methylene (-CH₂-) group links the C9 position of the anthracene core to the amine nitrogen. This flexible linker provides rotational freedom between the bulky aromatic system and the amine.
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The Butan-2-yl Substituent : This four-carbon alkyl group is attached to the nitrogen via its second carbon atom, classifying it as a sec-butyl group. Crucially, this carbon atom is a stereocenter, meaning the molecule can exist as two distinct enantiomers (R and S). Unless a stereospecific synthesis is employed, the compound will be produced as a racemic mixture.
Caption: 2D chemical structure of the title compound.
Synthesis Methodologies
The formation of the C-N bond between the anthracenylmethyl unit and the butan-2-ylamine is the central challenge in synthesizing this molecule. Two primary, well-established methods are applicable: reductive amination and nucleophilic substitution.
Protocol 1: Reductive Amination
Causality: This is a highly reliable and common one-pot method for synthesizing secondary and tertiary amines. It proceeds via the initial formation of an imine (or iminium ion) intermediate from the reaction of an aldehyde (9-anthraldehyde) and a primary amine (butan-2-amine). This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final amine product.[3] The in-situ reduction prevents the isolation of the often-unstable imine and drives the reaction to completion.
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask, dissolve 9-anthraldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Amine Addition: Add butan-2-amine (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, controlling any effervescence.
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Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure (anthracen-9-ylmethyl)(butan-2-yl)amine.
Caption: Workflow for synthesis via reductive amination.
Protocol 2: Nucleophilic Substitution
Causality: This method relies on the reaction of an amine acting as a nucleophile with an alkyl halide. 9-Chloromethylanthracene serves as an excellent electrophile because the chlorine atom is a good leaving group, and the resulting carbocation intermediate would be stabilized by the adjacent anthracene ring system. The amine's lone pair of electrons attacks the carbon atom, displacing the chloride ion. Microwave-assisted synthesis can significantly accelerate this type of reaction, reducing reaction times from hours to minutes and often improving yields.[6]
Experimental Protocol:
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Reactant Preparation: In a microwave-safe reaction vessel, combine 9-chloromethylanthracene (1.0 eq), butan-2-amine (1.2 eq), and a suitable solvent like Tetrahydrofuran (THF).
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 10-15 minutes).[6]
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Monitoring: After cooling, check for reaction completion using TLC.
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Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer will contain any amine hydrochloride salt byproduct.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent and purify the residue by column chromatography.
Caption: Workflow for microwave-assisted nucleophilic substitution.
Spectroscopic and Physicochemical Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a specific experimental spectrum for this exact molecule is not publicly available, its expected characteristics can be accurately predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Observation |
| ¹H NMR | Aromatic protons (anthracene): δ 7.5-8.5 ppm (multiplets). Methylene protons (-CH₂-): δ ~4.7 ppm (singlet). Butan-2-yl protons: δ 0.9-3.0 ppm (methine, methylene, and methyl signals). |
| ¹³C NMR | Aromatic carbons: δ 124-132 ppm. Methylene carbon: δ ~45 ppm. Butan-2-yl carbons: δ 10-55 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 263. Key Fragment: [M - C₄H₉]⁺ at m/z = 191 (anthracen-9-ylmethyl cation). |
| IR Spectroscopy | ~3050 cm⁻¹ (Aromatic C-H stretch), 2850-2960 cm⁻¹ (Aliphatic C-H stretch), ~1100-1200 cm⁻¹ (C-N stretch). |
| Predicted pKa | ~9.0 (Based on similar C-anthracen-9-yl-methylamine structures).[7] |
Structural Insights and Potential Applications
The unique combination of structural features in (anthracen-9-ylmethyl)(butan-2-yl)amine gives rise to specific properties and potential uses.
Stereochemistry and Biological Relevance
The presence of a chiral center in the butan-2-yl group is of paramount importance. For any application in drug development or as a biological probe, the two enantiomers (R and S) would need to be synthesized separately or resolved from the racemic mixture. Enantiomers frequently exhibit different pharmacological activities and toxicities. The synthesis protocols described would produce a racemic mixture unless a chiral starting material (e.g., (R)- or (S)-butan-2-amine) is used.
Supramolecular Chemistry and Material Science
The large, planar surface of the anthracene moiety is prone to engaging in π-π stacking interactions.[5] In the solid state, this can lead to the formation of ordered crystalline structures. These intermolecular interactions are critical in the design of organic semiconductors and other functional materials where charge transport between molecules is desired. The non-planar, flexible butan-2-yl group will influence the specific packing motif, potentially disrupting a perfectly co-facial arrangement and tuning the material's bulk properties.
Potential Applications in Research
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Fluorescent Probes: The intrinsic fluorescence of the anthracene core makes this molecule a candidate for development as a fluorescent sensor. The amine group can act as a binding site for analytes (e.g., metal ions or protons), and this binding event could modulate the fluorescence output (intensity or wavelength), forming the basis of a sensor.[2]
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Medicinal Chemistry and Drug Delivery: Building on studies of similar compounds, this molecule could be explored as a vector for delivering "cargo" molecules into cells via the polyamine transport system.[3] The butan-2-yl group could be further functionalized with a therapeutic agent, with the anthracenylmethylamine portion serving to facilitate cellular uptake.
Conclusion
(Anthracen-9-ylmethyl)(butan-2-yl)amine is a structurally compelling molecule that marries the photophysical prowess of anthracene with the chemical and stereochemical versatility of a secondary amine. Its synthesis is achievable through standard organic chemistry methodologies like reductive amination and nucleophilic substitution. The combination of a planar aromatic unit and a chiral alkyl substituent makes it a promising platform for further investigation in diverse scientific fields, from the development of novel fluorescent sensors to the design of sophisticated drug delivery systems. This guide has provided the foundational knowledge required for researchers to synthesize, characterize, and creatively deploy this versatile chemical entity.
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